molecular formula C16H16FNO B3982379 N-(2,5-dimethylphenyl)-2-(4-fluorophenyl)acetamide

N-(2,5-dimethylphenyl)-2-(4-fluorophenyl)acetamide

Cat. No. B3982379
M. Wt: 257.30 g/mol
InChI Key: ORSIMGCJTLYLEP-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(4-fluorophenyl)acetamide, commonly known as DMFA, is a synthetic compound that belongs to the category of arylacetamide. The compound has gained significant attention in the scientific community due to its potential therapeutic applications. DMFA is a versatile compound that has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of DMFA is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating the activity of certain receptors in the brain. DMFA has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, cognition, and mood regulation. The binding of DMFA to the sigma-1 receptor results in the modulation of ion channels and the release of neurotransmitters, which can lead to the therapeutic effects of the compound.
Biochemical and Physiological Effects:
DMFA has been shown to possess various biochemical and physiological effects. The compound has been shown to possess anti-inflammatory and analgesic properties, which can help reduce pain and inflammation. DMFA has also been shown to possess anticonvulsant properties, which can help prevent seizures. The compound has been shown to possess neuroprotective properties that can help prevent the loss of neurons in the brain.

Advantages and Limitations for Lab Experiments

DMFA has several advantages and limitations for lab experiments. The compound is versatile and can be used in various scientific research studies. DMFA is relatively stable and can be stored for long periods without degradation. However, the synthesis of DMFA is a complex process that requires specialized equipment and expertise. The compound is also relatively expensive, which can limit its use in some scientific research studies.

Future Directions

There are several future directions for the scientific research of DMFA. The compound has shown promising results in various therapeutic applications, and further studies are needed to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. DMFA can also be investigated for its potential use in the treatment of pain and inflammation. The compound can also be modified to produce analogs that possess improved therapeutic properties. Further studies are also needed to investigate the long-term safety and efficacy of DMFA.
Conclusion:
In conclusion, DMFA is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its anti-inflammatory, analgesic, and anticonvulsant properties. DMFA has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. The compound has shown promising results in various scientific research studies, and further studies are needed to investigate its potential therapeutic benefits.

Scientific Research Applications

DMFA has been extensively used in scientific research studies due to its potential therapeutic applications. The compound has been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties. DMFA has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. The compound has been shown to possess neuroprotective properties that can help prevent the loss of neurons in the brain.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-11-3-4-12(2)15(9-11)18-16(19)10-13-5-7-14(17)8-6-13/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSIMGCJTLYLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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